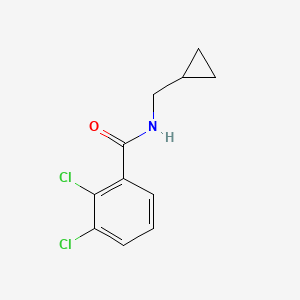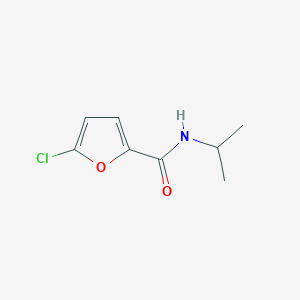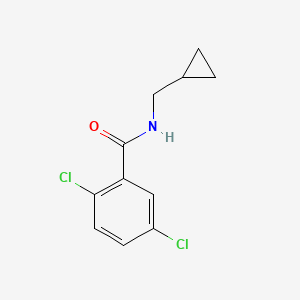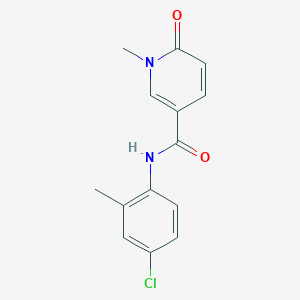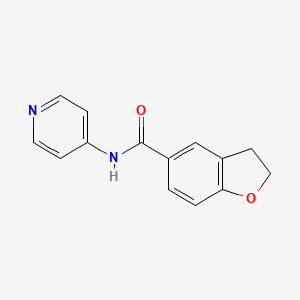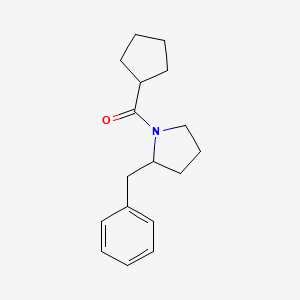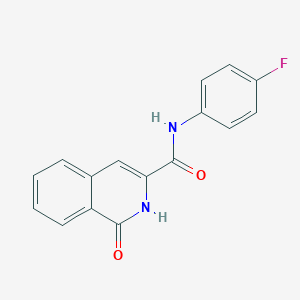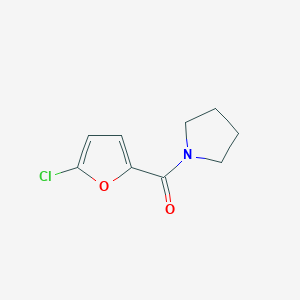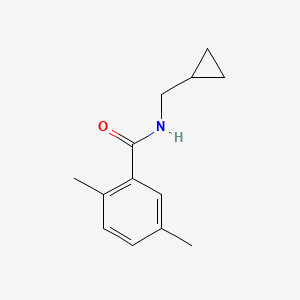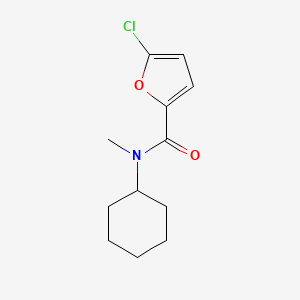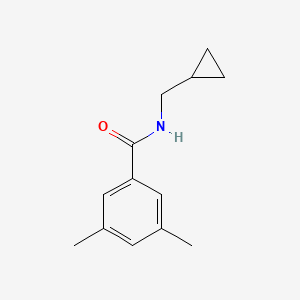
N-(cyclopropylmethyl)-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-3,5-dimethylbenzamide, commonly known as CPMB, is a novel compound that has gained significant attention in recent years due to its potential in various scientific research applications. CPMB belongs to the class of benzamide compounds that possess unique chemical properties, making it a promising candidate for drug discovery and development.
作用機序
The mechanism of action of CPMB is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. CPMB has also been shown to interact with various receptors, including the sigma-1 receptor, the TRPV1 receptor, and the opioid receptor.
Biochemical and Physiological Effects:
CPMB has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. CPMB has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using CPMB in lab experiments is its high potency and selectivity, which allows for precise targeting of specific signaling pathways and receptors. However, one of the limitations of using CPMB is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of CPMB. One of the main areas of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of new therapeutic applications for CPMB, including its potential in the treatment of neurological disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CPMB and its potential side effects.
Conclusion:
In conclusion, CPMB is a novel compound that has shown promising results in various scientific research applications. Its high potency and selectivity make it a promising candidate for drug discovery and development. Further research is needed to fully understand the mechanism of action of CPMB and its potential therapeutic applications.
合成法
CPMB can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylbenzoic acid with cyclopropylcarbinol, followed by N,N-dimethylformamide (DMF) and thionyl chloride. The resulting product is then purified using column chromatography to obtain pure CPMB.
科学的研究の応用
CPMB has shown promising results in various scientific research applications, including cancer research, neuroprotection, and pain management. In cancer research, CPMB has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of oncogenes. In neuroprotection, CPMB has been shown to protect neurons from oxidative stress and inflammation, which are the leading causes of neurodegenerative diseases. In pain management, CPMB has been found to be effective in reducing chronic pain by inhibiting the release of inflammatory mediators.
特性
IUPAC Name |
N-(cyclopropylmethyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-5-10(2)7-12(6-9)13(15)14-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAXNZAMGRIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

